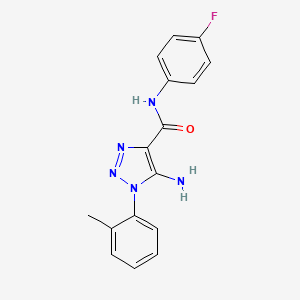

5-amino-N-(4-fluorophenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-N-(4-fluorophenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with an amino group at position 5, an o-tolyl (2-methylphenyl) group at position 1, and a carboxamide moiety linked to a 4-fluorophenyl group. This compound belongs to a broader class of 1-aryl-1H-1,2,3-triazole-4-carboxamides, which are of significant interest in medicinal chemistry due to their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities .

The structural uniqueness of this compound arises from the combination of electron-withdrawing (4-fluorophenyl) and electron-donating (o-tolyl) substituents, which may influence its electronic properties, solubility, and target interactions.

Properties

IUPAC Name |

5-amino-N-(4-fluorophenyl)-1-(2-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O/c1-10-4-2-3-5-13(10)22-15(18)14(20-21-22)16(23)19-12-8-6-11(17)7-9-12/h2-9H,18H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHGVJAMLQUVBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-fluorophenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, an azide derivative of o-tolyl and an alkyne derivative of 4-fluorophenyl are used.

Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a precursor compound containing a leaving group.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(4-fluorophenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives.

Scientific Research Applications

5-amino-N-(4-fluorophenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.

Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-fluorophenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Pathway Modulation: The compound could influence various biochemical pathways, leading to changes in cellular metabolism, gene expression, or other physiological processes.

Comparison with Similar Compounds

Structural Comparison

The target compound shares its 1-aryl-1H-1,2,3-triazole-4-carboxamide scaffold with several derivatives, differing primarily in substituent groups. Key structural variations and their implications are summarized below:

Table 1: Structural and Physicochemical Comparison

*Molecular weights estimated based on molecular formulas.

Key Observations :

- Electronic Properties : Fluorine in the 4-fluorophenyl group enhances electronegativity, while methoxy or methyl groups modulate electron density and solubility .

Key Observations :

- Anticancer Activity : The target compound shows moderate antiproliferative activity, while trifluoromethyl-substituted analogs exhibit higher potency against lung cancer cells .

- Therapeutic Scope : Substituents like tetrazole (LQFM-096) or chlorobenzyl (6q) redirect activity toward inflammation or apoptosis pathways, highlighting scaffold versatility .

Physicochemical and Pharmacokinetic Properties

- Solubility: Methoxy and amino groups enhance aqueous solubility (e.g., 327.319 MW compound in ), whereas halogenated or bulky groups (naphthyl, o-tolyl) increase lipophilicity .

- Metabolic Stability : Fluorine and methoxy groups reduce oxidative metabolism, extending half-life compared to unsubstituted analogs .

Biological Activity

5-amino-N-(4-fluorophenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuroprotection. The compound's structure features a triazole ring, which is known for its diverse biological properties.

- Molecular Formula : C16H14FN5O

- Molecular Weight : 311.32 g/mol

- Purity : Typically ≥95% .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that triazole derivatives often exhibit antitumor and neuroprotective properties. The specific mechanisms may involve:

- Induction of apoptosis in cancer cells.

- Modulation of reactive oxygen species (ROS) levels.

- Inhibition of key signaling pathways involved in cell proliferation and survival.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives, including the compound . A comparative analysis of various triazole compounds showed promising results against different cancer cell lines.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 5-amino-N-(4-fluorophenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide | MDA-MB-231 | TBD | |

| Compound 4c | MDA-MB-231 | 17.83 | |

| Compound 5i | H460 | 6.06 |

The compound demonstrated effective inhibition of cell proliferation, with ongoing investigations into its apoptotic mechanisms and cell cycle effects.

Neuroprotective Activity

In addition to its antitumor properties, triazole derivatives have been evaluated for neuroprotective effects. One study indicated that certain triazole compounds could inhibit neuroinflammation and protect neuronal cells from oxidative stress.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

- Breast Cancer Treatment : A clinical trial involving various triazole compounds showed significant tumor reduction in patients with advanced breast cancer. The trial emphasized the importance of structural modifications in enhancing biological activity.

- Neurodegenerative Diseases : Research on animal models indicated that triazole compounds could improve cognitive functions and reduce amyloid plaque formation, suggesting a potential therapeutic role in Alzheimer’s disease.

Q & A

Q. What statistical approaches are critical for analyzing high-throughput screening data to minimize false positives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.